N'-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide
Overview
Description
N’-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide is a complex organic compound that has garnered significant interest in the scientific community due to its unique structure and potential applications. This compound features an indole core, which is a common motif in many biologically active molecules, and a benzodioxine moiety, which adds to its chemical diversity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide typically involves the condensation of an indole derivative with a benzodioxine derivative under specific reaction conditions. One common method involves the use of hydrazine derivatives to form the carbohydrazide linkage. The reaction is usually carried out in an aqueous ethanol solution, with the temperature and pH carefully controlled to optimize yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purities. Additionally, the use of automated systems can reduce the risk of human error and improve reproducibility.
Chemical Reactions Analysis
Types of Reactions
N’-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the indole nitrogen or the benzodioxine oxygen.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
The major products of these reactions depend on the specific conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N’-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide involves its interaction with specific molecular targets. As a selective CB2 agonist, it binds to the CB2 receptor, which is primarily expressed in immune cells. This binding can modulate immune responses and reduce inflammation and pain . The compound may also interact with other molecular pathways, contributing to its diverse biological effects.
Comparison with Similar Compounds
Similar Compounds
MDA-19: Another selective CB2 agonist with a similar indole-based structure.
Indole-3-acetic acid: A plant hormone with a simpler indole structure.
Indole-2-carboxylate derivatives: Known for their antiviral and anticancer activities.
Uniqueness
What sets N’-[(3Z)-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2,3-dihydro-1,4-benzodioxine-2-carbohydrazide apart is its combination of the indole and benzodioxine moieties, which confer unique chemical and biological properties. Its selective CB2 agonism without significant CB1 activity makes it particularly interesting for therapeutic applications where psychoactivity is undesirable .
Properties
IUPAC Name |
N-(2-hydroxy-1-methylindol-3-yl)imino-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O4/c1-21-12-7-3-2-6-11(12)16(18(21)23)19-20-17(22)15-10-24-13-8-4-5-9-14(13)25-15/h2-9,15,23H,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAXICPNENSDXRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3COC4=CC=CC=C4O3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
8.7 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26661553 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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